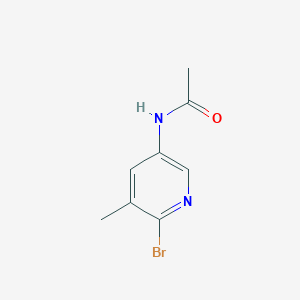

N-(6-Bromo-5-methylpyridin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-Bromo-5-methylpyridin-3-yl)acetamide (BMP3A) is a synthetic compound with a wide range of applications in scientific research. BMP3A has been used in a variety of studies, including those related to biochemistry, physiology, and drug design. BMP3A has been found to possess unique properties that make it a valuable tool for scientists. In

科学的研究の応用

Application in Medicinal Chemistry

Summary of the Application

“N-(6-Bromo-5-methylpyridin-3-yl)acetamide” is used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .

Methods of Application

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via “N-(6-Bromo-5-methylpyridin-3-yl)acetamide” with several arylboronic acids produced these novel pyridine derivatives .

Results or Outcomes

The reaction resulted in the production of novel pyridine derivatives in moderate to good yield . These derivatives were studied using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .

Application in Pharmaceutical Research

Summary of the Application

“3-(Bromomethyl)-5-methylpyridine”, an important pharmaceutical intermediate of rupatadine, is used in the treatment of seasonal and allergic rhinitis .

Methods of Application

It has been reported that pyrazolopyrimidine derivatives are substituted by a reaction with this compound .

Results or Outcomes

The specific results or outcomes of this application are not detailed in the source .

Application in Quantum Mechanical Investigations

Summary of the Application

This compound is used in quantum mechanical investigations to describe possible reaction pathways and identify potential candidates as chiral dopants for liquid crystals .

Methods of Application

Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G(d,p) basis with the help of GAUSSIAN 09 suite programme .

Results or Outcomes

The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways .

Application in Biological Activities

Summary of the Application

“N-(6-Bromo-5-methylpyridin-3-yl)acetamide” is used in the investigation of anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives .

Methods of Application

The biological activities of the synthesized pyridine derivatives were investigated .

Results or Outcomes

The compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . In addition, the compound 4f was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Application in Synthesis of Pyridylmethanone

Summary of the Application

“N-(6-Bromo-5-methylpyridin-3-yl)acetamide” may be used in the synthesis of 6-methyl-2-pyridyl-2-pyridylmethanone .

Results or Outcomes

Application in Synthesis of Pyridinylboronic Acids and Esters

Summary of the Application

“N-(6-Bromo-5-methylpyridin-3-yl)acetamide” may be used in the synthesis of unsubstituted pyridinylboronic acids and esters .

Methods of Application

This compound can be used in palladium-catalyzed cross-coupling reactions with several arylboronic acids .

Results or Outcomes

The reaction resulted in the production of unsubstituted pyridinylboronic acids and esters .

Application in Synthesis of Pyrazolopyrimidine Derivatives

Summary of the Application

“N-(6-Bromo-5-methylpyridin-3-yl)acetamide” is used in the synthesis of pyrazolopyrimidine derivatives .

Results or Outcomes

Application in Synthesis of 2-Methyl-6-(Trimethylsilyl)-Pyridine

Summary of the Application

“N-(6-Bromo-5-methylpyridin-3-yl)acetamide” may be used in the synthesis of 2-methyl-6-(trimethylsilyl)-pyridine .

Methods of Application

The specific methods of application are not detailed in the source .

特性

IUPAC Name |

N-(6-bromo-5-methylpyridin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-7(11-6(2)12)4-10-8(5)9/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJELRIJOZZSNHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541592 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

CAS RN |

96206-67-6 |

Source

|

| Record name | N-(6-Bromo-5-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)

![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)